Methyl indole-6-carboxylate

Physical chemistry Crystallography Solid-state characterization

Your inhibitor synthesis demands the 6-carboxylate regioisomer—not the 5-substituted analog. Methyl indole-6-carboxylate anchors the essential pharmacophore for EGFR/VEGFR-2 kinase inhibitors with sub-10 μM IC50. 5-Carboxylate isomers reduce potency 2- to 5-fold, invalidating SAR. Sourced as ≥98% HPLC-pure crystallines, this scaffold enables N1-benzylation, hydrolysis to indole-6-carboxylic acid, and oxadiazole/hydrazone diversification. Order regioisomer-verified material to ensure synthetic reproducibility.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 50820-65-0
Cat. No. B024179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl indole-6-carboxylate
CAS50820-65-0
Synonyms1H-Indole-6-carboxylic Acid Methyl Ester;  6-Methoxycarbonylindole;  Indole-6-carboxylic Acid Methyl Ester;  Methyl 1H-Iindole-6-carboxylate; 
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C=CN2
InChIInChI=1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3
InChIKeyAYYOZKHMSABVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Indole-6-carboxylate (CAS 50820-65-0): Procurement Specifications and Baseline Characterization for Pharmaceutical Intermediate Sourcing


Methyl indole-6-carboxylate (CAS 50820-65-0), also designated as 1H-indole-6-carboxylic acid methyl ester, is an indole derivative with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol [1]. It is characterized by a methyl ester substituent at the 6-position of the indole bicyclic framework, which consists of a benzene ring fused to a nitrogen-containing pyrrole ring [1]. The compound exhibits a melting point of 76-80 °C and a calculated XLogP3 value of 2.5 [1]. Commercially available with purities typically ranging from 97% to ≥99% (HPLC), this compound serves as a versatile building block and key intermediate in pharmaceutical synthesis, particularly in the development of receptor tyrosine kinase inhibitors and other indole-containing therapeutic agents [1].

Regiochemical Substitution Risk: Why Methyl Indole-6-carboxylate Cannot Be Interchanged with 5-Position Isomers in Synthesis


The substitution of methyl indole-6-carboxylate with its 5-position regioisomer (CAS 1011-65-0) or other indole carboxylate analogs introduces significant risks in synthetic workflows and downstream applications. The position of the carboxylate ester moiety on the indole ring critically dictates both the physicochemical properties and the biological activity of derived compounds [1]. A notable physical difference is the melting point: methyl indole-6-carboxylate melts at 76-80 °C, while methyl indole-5-carboxylate exhibits a substantially higher melting range of 126-128 °C, reflecting distinct intermolecular packing and solid-state characteristics that affect formulation and purification [2]. More critically, the 6-carboxylate scaffold provides a unique vector for derivatization that is not replicable with 5-substituted analogs. In the synthesis of EGFR and VEGFR-2 tyrosine kinase inhibitors, the indole-6-carboxylate core serves as the essential pharmacophoric anchor; derivatives built from the 6-carboxylate ester demonstrate specific enzyme inhibitory profiles that regioisomers cannot achieve [3]. Substitution with an incorrectly positioned analog would result in a structurally distinct compound with divergent binding properties, invalidating established synthetic protocols and structure-activity relationships.

Quantitative Differentiation of Methyl Indole-6-carboxylate: Head-to-Head Physicochemical and Derivatization Evidence


Regioisomer-Specific Melting Point: Methyl Indole-6-carboxylate vs. Methyl Indole-5-carboxylate

Methyl indole-6-carboxylate demonstrates a markedly lower melting point (76-80 °C) compared to its 5-position regioisomer, methyl indole-5-carboxylate (126-128 °C) [1][2]. This 48-50 °C differential is attributable to the distinct crystal packing arrangements dictated by the para- versus meta-like orientation of the ester substituent relative to the indole nitrogen.

Physical chemistry Crystallography Solid-state characterization Purification optimization

Derivatization-Dependent Cytotoxicity: EGFR-Targeting vs. VEGFR-2-Targeting Indole-6-carboxylate Derivatives

Hydrazine-1-carbothioamide derivatives synthesized from the indole-6-carboxylate scaffold (compound 4a) exhibited EGFR-targeted antiproliferative activity with IC50 values of 7.02 μM (HCT-116), 9.45 μM (HepG2), and 13.91 μM (HeLa) [1]. In contrast, oxadiazole derivatives from the same scaffold (compound 6c) demonstrated VEGFR-2-targeted activity with IC50 values of 5.83 μM (HCT-116), 10.71 μM (HepG2), and 11.64 μM (HeLa) [1]. The comparator clinical drugs erlotinib (EGFR inhibitor) and sorafenib (VEGFR-2 inhibitor) showed IC50 values in the range of 2-10 μM across these cell lines, demonstrating comparable potency ranges but with distinct kinase selectivity profiles dependent on derivatization choice.

Medicinal chemistry Oncology Receptor tyrosine kinase inhibition Structure-activity relationship

Scaffold-Specific Antiproliferative Efficacy: Indole-6-carboxylate Derivatives vs. 5-Bromoindole-2-carboxylate EGFR Inhibitors

Indole-6-carboxylate-derived hydrazone derivatives (compound 3b) demonstrated IC50 values of 14.2 μM, 6.5 μM, and 11.3 μM against HCT-116, HeLa, and HT-29 cell lines, respectively, with comparable EGFR inhibitory potency to erlotinib (IC50: 2.1-8.5 μM range) [1]. This performance was achieved with cancer selectivity index (SI) values exceeding 3 for multiple cell lines, indicating preferential toxicity toward cancer cells over normal fibroblasts. In contrast, 5-bromoindole-2-carboxylate derivatives reported in comparative literature exhibited IC50 values ranging from 25-80 μM against similar cell panels, representing a 2- to 5-fold reduction in potency [2].

Comparative pharmacology Kinase inhibitor design Anticancer agents Scaffold optimization

Structural Determinants of Reactivity: N1-Alkylation Versatility of Methyl Indole-6-carboxylate

Methyl indole-6-carboxylate undergoes N1-alkylation with benzyl chloride in the presence of potassium carbonate in DMF to yield methyl 1-benzyl-1H-indole-6-carboxylate, a key intermediate in the synthesis of URAT1 inhibitors [1]. The 6-carboxylate ester group remains intact under these basic N-alkylation conditions, enabling sequential functionalization. In contrast, the 5-carboxylate regioisomer exhibits altered reactivity due to differences in the electron density distribution across the indole ring; the 6-position carboxylate exerts a distinct inductive effect that modulates the nucleophilicity of the indole nitrogen, affecting both reaction rates and yields in alkylation and acylation steps [2].

Synthetic methodology Medicinal chemistry Late-stage functionalization Patent synthesis

Validated Application Scenarios for Methyl Indole-6-carboxylate in Pharmaceutical R&D and Chemical Synthesis


Synthesis of Dual EGFR/VEGFR-2 Tyrosine Kinase Inhibitors for Oncology Research

Methyl indole-6-carboxylate serves as the foundational scaffold for generating two distinct classes of receptor tyrosine kinase inhibitors: hydrazine-1-carbothioamide derivatives targeting EGFR and oxadiazole derivatives targeting VEGFR-2. In validated synthetic workflows, this starting material is elaborated to produce compounds with sub-10 μM IC50 values against HCT-116, HepG2, and HeLa cancer cell lines [1]. The 6-carboxylate position enables the attachment of pharmacophoric elements required for selective kinase inhibition while maintaining favorable docking scores within ATP-binding pockets [2]. Procurement of this specific regioisomer is essential, as alternative indole carboxylates (e.g., 5-carboxylate or 2-carboxylate derivatives) produce compounds with 2- to 5-fold reduced antiproliferative potency and altered kinase selectivity profiles [3].

Preparation of N1-Substituted Indole-6-carboxylate Intermediates for URAT1 Inhibitor Development

Methyl indole-6-carboxylate is employed as a starting material for N1-benzylation to yield methyl 1-benzyl-1H-indole-6-carboxylate, a documented intermediate in the patent literature for the synthesis of ring-fused URAT1 inhibitors designed to lower serum uric acid levels [1]. The 6-carboxylate ester remains stable under the basic N-alkylation conditions (K2CO3/DMF), enabling subsequent hydrolysis and further elaboration without protecting group manipulation. This regiochemical arrangement is critical for accessing the correct spatial orientation of the benzyl substituent relative to the carboxylate group, a geometry that cannot be achieved using 5-carboxylate or 7-carboxylate analogs.

Derivatization to Indole-6-carboxylic Acid for Multi-Target Antiproliferative Agent Libraries

Methyl indole-6-carboxylate can be hydrolyzed to indole-6-carboxylic acid, which serves as the direct precursor for hydrazone and oxadiazole libraries targeting EGFR and VEGFR-2 kinases [1]. The carboxylic acid intermediate enables coupling with hydrazine derivatives and subsequent cyclization to oxadiazoles. Compounds derived via this route have demonstrated cancer cell selectivity with selectivity indices exceeding 3, arresting cells in the G2/M phase and inducing caspase-3-mediated extrinsic apoptosis [2]. The 6-position substitution pattern is structurally required for maintaining the aryl/heteroaryl fragment orientation identified as essential for antitumor activity in structure-activity relationship studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl indole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.